Stereochemical Configuration Definition: C2-Defined vs. Undefined vs. C2,C3-Fully Defined Analogs
The target compound (CAS 1265908-09-5) bears a defined (2S) configuration at C2 while the C3 hydroxy-bearing carbon is stereochemically undefined, resulting in a mixture of two C3 epimers. In contrast, the fully defined diastereomer (CAS 112711-95-2) carries explicit (2S,3S) stereochemistry with both chiral centers locked . The racemic/undefined analog (CAS 1824507-86-9) has zero defined atom stereocenters and is a mixture of four possible stereoisomers [1]. This stereochemical distinction is reflected in their InChI Keys: CTIQWEXQRFSHLG-KWLKIPFRNA-N (target, 1 defined stereocenter) vs. CTIQWEXQRFSHLG-WPRPVWTQSA-N (2S,3S analog, 2 defined stereocenters) vs. CTIQWEXQRFSHLG-UHFFFAOYSA-N (undefined analog, 0 defined stereocenters) [1][2].
| Evidence Dimension | Number of defined atom stereocenters |
|---|---|
| Target Compound Data | 1 defined stereocenter (C2); C3 undefined (epimeric mixture); InChI Key suffix: KWLKIPFRNA-N |
| Comparator Or Baseline | Comparator 1 (CAS 112711-95-2): 2 defined stereocenters (2S,3S); InChI Key suffix: WPRPVWTQSA-N. Comparator 2 (CAS 1824507-86-9): 0 defined stereocenters; InChI Key suffix: UHFFFAOYSA-N. |
| Quantified Difference | Target has intermediate stereochemical definition: 1 defined center vs. 2 (fully defined) or 0 (undefined). |
| Conditions | InChI Key analysis; SMILES comparison from vendor databases; PubChem CID records. |
Why This Matters
For procurement decisions, the (2S)-defined but C3-undefined target offers a balance between cost and chiral enrichment compared to the more expensive fully defined (2S,3S) diastereomer, while providing a defined C2 stereochemistry essential for asymmetric synthesis—a feature absent in the undefined analog.
- [1] KuuJia Product Page. (2S,3S)-TERT-BUTYL 3-HYDROXY-2-ISOPROPYL-5-OXOPYRROLIDINE-1-CARBOXYLATE, CAS 112711-95-2. InChI Key: CTIQWEXQRFSHLG-WPRPVWTQSA-N. CID: 4560867. View Source
- [2] KuuJia Product Page. tert-Butyl 3-hydroxy-5-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, CAS 1824507-86-9. Defined Atom Stereocenter Count: 0. Undefined Atom Stereocenter Count: 2. InChI Key: CTIQWEXQRFSHLG-UHFFFAOYSA-N. PubChem CID: 5698282. View Source
